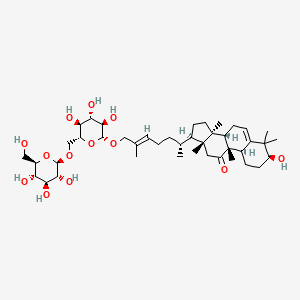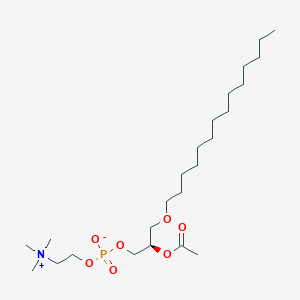
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tetradecyl-2-acetyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as tetradecyl.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biological Activity
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine, a derivative of choline plasmalogens, has been studied for its potent biological activities, including antihypertensive properties and potent platelet-activating effects. Research has shown that microsomal preparations from rat spleen can synthesize this compound through an acetyl-CoA transferase reaction. The enzyme involved appears distinct from those transferring long-chain fatty acids to glycerolipids, indicating a unique biosynthetic pathway (Wykle, Malone, & Snyder, 1980).
Chemo-Enzymatic Synthesis
Another study focused on the chemo-enzymatic synthesis of 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, highlighting their role as blood platelet-activating ether lipid analogues. The synthesis was achieved through a multi-step process involving epichlorohydrin and subsequent reactions, showing the versatility and potential for large-scale production of these compounds (Vijeeta et al., 2014).
Substrate Specificity and Metabolism
The substrate specificity of 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine in metabolic pathways has been a subject of interest. A study revealed that after the removal of the acetyl group at the sn-2 position, the resulting product can be further metabolized by enzymes in the liver and spleen of rats, suggesting a complex metabolic fate for this compound (Lee, Blank, Fitzgerald, & Snyder, 1981).
Acetylhydrolase Activity
The acetylhydrolase responsible for hydrolyzing the acetate moiety of 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine has been identified and characterized. This enzyme plays a significant role in the catabolism of this phospholipid, as its activity was detected in various tissues, with the kidney showing the highest specific activity. The study provided insights into the enzyme's properties and its role in regulating the biological activity of the compound (Blank, Lee, Fitzgerald, & Snyder, 1981).
Acetylcholine-like Effects
Interestingly, 1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues have shown acetylcholine-like effects in exocrine secretory glands, indicating a potential role in stimulating glandular activities. This resemblance to acetylcholine suggests a possible interaction with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
Hypotensive Activity
The hypotensive activity of this compound has been demonstrated in spontaneously hypertensive rats, indicating its potential application in the study and treatment of hypertension (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Eigenschaften
Produktname |
1-Tetradecyl-2-acetyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C24H50NO7P |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-29-21-24(32-23(2)26)22-31-33(27,28)30-20-18-25(3,4)5/h24H,6-22H2,1-5H3/t24-/m1/s1 |
InChI-Schlüssel |
HEALIQQDEGDSLS-XMMPIXPASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



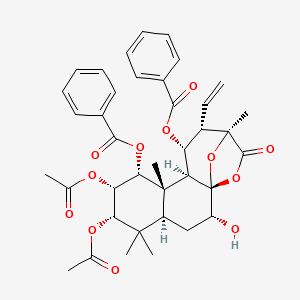
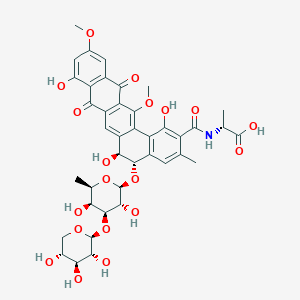
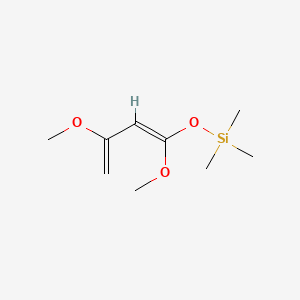
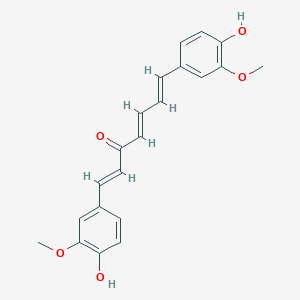
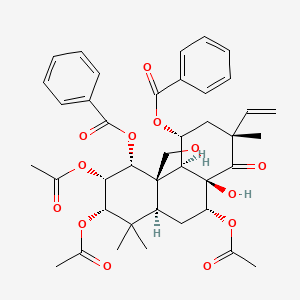
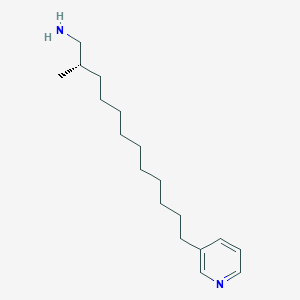
![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)
![(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile](/img/structure/B1249944.png)
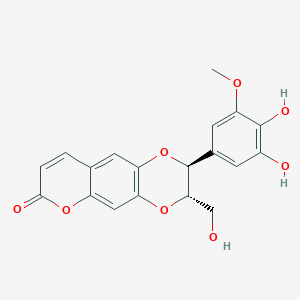
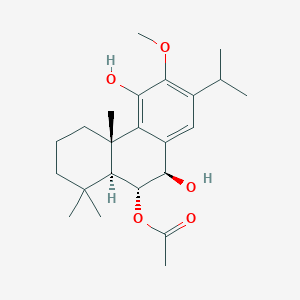
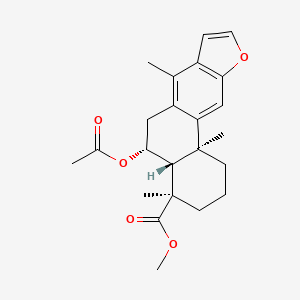
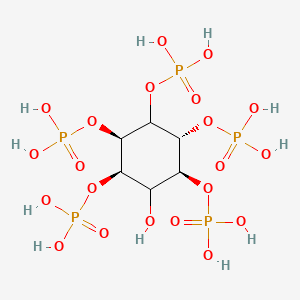
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
